molecular formula C7H8Cl2N2 B1316229 2,4-Dichloro-benzyl-hydrazine CAS No. 51421-37-5

2,4-Dichloro-benzyl-hydrazine

Cat. No. B1316229
CAS RN: 51421-37-5
M. Wt: 191.05 g/mol
InChI Key: MOXMLBBLTBHKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dichloro-benzyl-hydrazine” is a chemical compound with the molecular formula C7H9Cl3N2 . It is a derivative of hydrazine, where the hydrazine molecule is attached to a benzyl group that has two chlorine atoms at the 2nd and 4th positions .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-benzyl-hydrazine” consists of a benzyl group (a benzene ring attached to a CH2 group) linked to a hydrazine group (NH2-NH2). Two of the hydrogen atoms on the benzene ring are replaced by chlorine atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “2,4-Dichloro-benzyl-hydrazine” are not available, benzyl hydrazines can undergo various reactions. For instance, they can participate in nucleophilic addition reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Monoamine Oxidase Inhibition : Novel series of 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxides and their derivatives were synthesized involving a hydrazine step. These compounds exhibited significant inhibition activities against monoamine oxidases (MAO), showing competitive inhibition profiles for both isozymes, with a selectivity towards MAO-A. This work underlines the potential of hydrazine derivatives in the development of treatments for neurological disorders (Ahmad et al., 2018).

  • Anticancer Activity : A study focused on the synthesis of new 3(2H)-one pyridazinone derivatives, starting from hydrazine hydrate reactions, demonstrated potential antioxidant activity. These derivatives were evaluated for their anticancer activities, highlighting the therapeutic potential of compounds synthesized from hydrazine (Mehvish & Kumar, 2022).

  • Antimicrobial Activity : Compounds synthesized from 2,4-dichloro-benzyl-hydrazine, among others, have been evaluated for their antimicrobial efficacy. Notably, derivatives of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H) ones exhibited significant antibacterial and antifungal activities, underscoring the utility of hydrazine derivatives in antimicrobial drug development (Patel et al., 2010).

Chemical Synthesis and Characterization

  • Novel Hydrazone Derivatives : Research includes the synthesis and characterization of new hydrazone derivatives, showcasing the chemical versatility of hydrazine compounds. These studies often aim to explore novel chemical structures with potential applications in materials science and pharmacology (Saheeb & Damdoom, 2020).

  • Polymer-bound N-tritylhydrazines : This application involves synthesizing polymer-bound N-tritylhydrazines for solid-phase synthesis of partially protected peptide hydrazides. Such advancements indicate the role of hydrazine derivatives in facilitating peptide synthesis, which is crucial for pharmaceutical development and biological research (Stavropoulos et al., 2004).

properties

IUPAC Name

(2,4-dichlorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXMLBBLTBHKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578994
Record name [(2,4-Dichlorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-benzyl-hydrazine

CAS RN

51421-37-5
Record name [(2,4-Dichlorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2,4-Dichlorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.